molecular formula C8H7FN2 B071242 2-Fluoro-4-(methylamino)benzonitrile CAS No. 171049-40-4

2-Fluoro-4-(methylamino)benzonitrile

Cat. No.: B071242
CAS No.: 171049-40-4
M. Wt: 150.15 g/mol
InChI Key: YJQVUVVUCXTKDX-UHFFFAOYSA-N
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Description

2-Fluoro-4-(methylamino)benzonitrile is an organic compound with the molecular formula C8H7FN2 and a molecular weight of 150.15 g/mol . This compound is a derivative of benzonitrile, where the benzene ring is substituted with a fluorine atom at the 2-position and a methylamino group at the 4-position. It is primarily used in research and development within the fields of organic chemistry and pharmaceuticals.

Scientific Research Applications

2-Fluoro-4-(methylamino)benzonitrile has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.

    Medicine: It serves as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting neurological and psychiatric disorders.

    Industry: The compound is used in the development of agrochemicals and specialty chemicals.

Safety and Hazards

This compound is considered hazardous. It may be harmful if swallowed, cause skin and eye irritation, and may cause respiratory irritation . Safety measures include avoiding breathing dust, wearing protective clothing, and rinsing cautiously with water in case of contact with eyes .

Future Directions

As a research chemical, “2-Fluoro-4-(methylamino)benzonitrile” could be used in the synthesis of other compounds or in various chemical reactions. Its future directions would largely depend on the needs of the research community .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Fluoro-4-(methylamino)benzonitrile typically involves the reaction of 2-fluorobenzonitrile with methylamine under controlled conditions. One common method includes the use of a solvent such as ethanol or methanol, with the reaction being carried out at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often using continuous flow reactors and automated systems to ensure consistent production. The reaction conditions, such as temperature, pressure, and solvent choice, would be carefully controlled to maximize efficiency and minimize by-products .

Chemical Reactions Analysis

Types of Reactions

2-Fluoro-4-(methylamino)benzonitrile can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield 2-fluoro-4-(methylamino)benzoic acid, while reduction could produce 2-fluoro-4-(methylamino)benzylamine.

Mechanism of Action

The mechanism of action of 2-Fluoro-4-(methylamino)benzonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom and the methylamino group can influence the compound’s binding affinity and selectivity towards these targets. The pathways involved may include inhibition or activation of enzymatic activity, modulation of receptor function, or alteration of cellular signaling processes .

Comparison with Similar Compounds

Similar Compounds

  • 2-Fluoro-4-(dimethylamino)benzonitrile
  • 2-Fluoro-4-(ethylamino)benzonitrile
  • 2-Fluoro-4-(aminomethyl)benzonitrile

Uniqueness

2-Fluoro-4-(methylamino)benzonitrile is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both the fluorine atom and the methylamino group can enhance its stability, reactivity, and interaction with biological targets compared to other similar compounds .

Properties

IUPAC Name

2-fluoro-4-(methylamino)benzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7FN2/c1-11-7-3-2-6(5-10)8(9)4-7/h2-4,11H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YJQVUVVUCXTKDX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1=CC(=C(C=C1)C#N)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7FN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

150.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a solution of 2-fluoro-4-aminobenzonitrile [Ind. Chim. Belg., 39, 490-500 (1974)] (3.8 g, 28 mmol) in anhydrous triethyl orthoformate (50 mL) was added trifluoroacetic acid (0.16 g, 1.4 mmol). The solution was heated to reflux 45 min, cooled and concentrated to give a yellow crystalline solid. To a solution of this solid in absolute ethanol (60 mL) at 0° C. was added sodium borohydride (3.2 g, 84 mmol). The resulting suspension was stirred at RT for 20 min, heated at reflux for 1 h, cooled and concentrated to give a colorless solid. This residue was partitioned between ether and water and the aqueous layer was extracted with ether. The organic phases were combined, washed with brine and dried (sodium sulfate). Concentration gave a white solid which was slurried in 35% ethyl acetate:hexane (200 mL) and filtered to give the title compound (3.7 g, 88%). mp 110-112° C.; 1H NMR (400 MHz, CDCl3) δ 7.35 (m, 1H), 6.4 (dd, 1H), 6.3 (dd, 1H), 2.9 (s, 3H).
Quantity
3.8 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
reactant
Reaction Step One
Quantity
0.16 g
Type
catalyst
Reaction Step One
Quantity
3.2 g
Type
reactant
Reaction Step Two
Quantity
60 mL
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Yield
88%

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